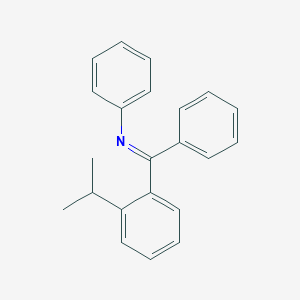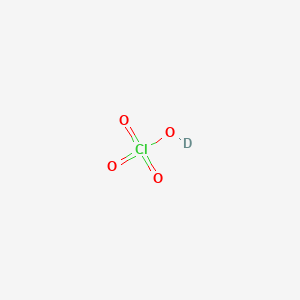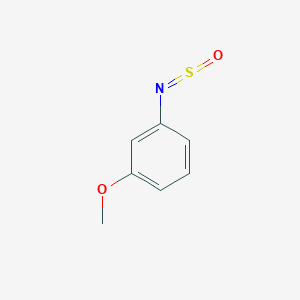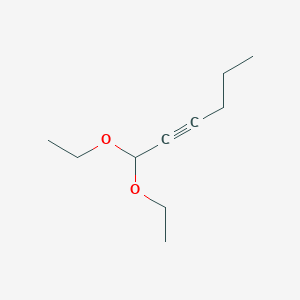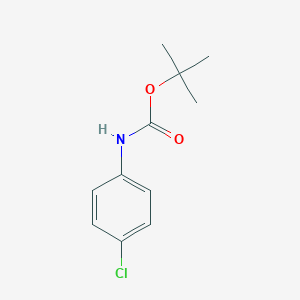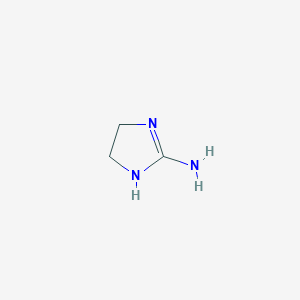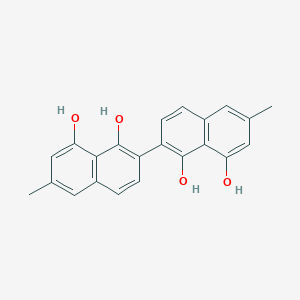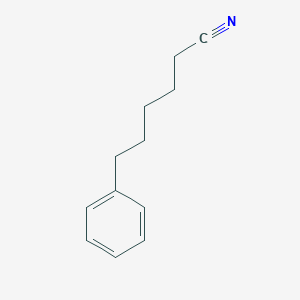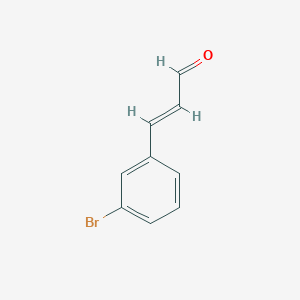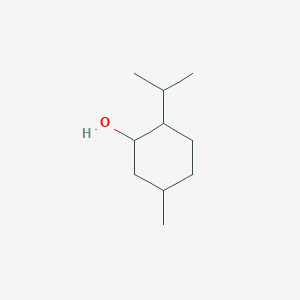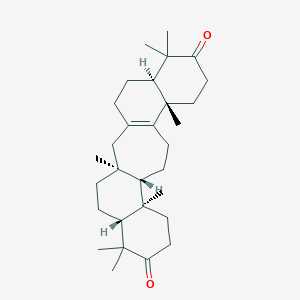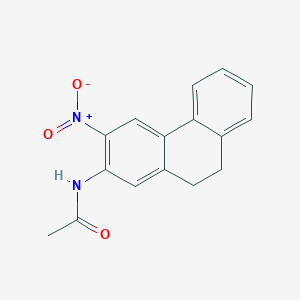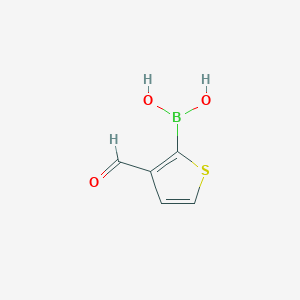
(3-formylthiophen-2-yl)boronic Acid
Vue d'ensemble
Description
(3-formylthiophen-2-yl)boronic acid, also known as 3FTBA, is an organic compound with a wide range of applications in scientific research. It is a boronic acid derivative of thiophene, a heterocyclic compound containing a sulfur atom and four carbon atoms. 3FTBA is often used as a precursor in the synthesis of various organic compounds, and it has been found to have biological activity and potential applications in drug discovery.
Applications De Recherche Scientifique
Application in Reaction with Hydantoin
(Gwynne et al., 2010) explored the reaction of hydantoin with (formylphenyl)boronic acids. Specifically, the use of (3-formylthiophen-2-yl)boronic acid was attempted but resulted in a product where the boronic acid group was cleaved.
Fluorescence Probe Development
(Selvaraj et al., 2019) synthesized a new boronic acid derivative for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions. This demonstrates the potential for this compound derivatives in sensor development.
Radiotherapy Agents
(Francesconi & Treher, 1990) discuss boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, highlighting their use in labeling biologically active compounds for radiotherapy.
Catalytic Applications
(Erker, 2005) reviews the use of boronic acids, including derivatives like this compound, in various catalytic reactions, including hydrometallation, alkylations, and aldol-type reactions.
Suzuki-Miyaura Coupling
(Hergert et al., 2018) describe a technique for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, employing this compound in a Suzuki-Miyaura coupling reaction.
Enantioselective Aza-Michael Additions
(Hashimoto et al., 2015) demonstrate the use of boronic acid in catalyzing aza-Michael additions of hydroxamic acid, a reaction potentially applicable to this compound derivatives.
Thioesters Synthesis
(Deryagina et al., 1971) obtained thioesters of thienylacrylic acid through condensation reactions involving 2-formylthiophene, which could be extrapolated to include this compound.
Sensing Applications
(Huang et al., 2012) review the progress of boronic acid sensors for various biological and chemical applications, including its use in fluorescent chemosensors.
Fast Suzuki-Miyaura Coupling Reactions
(Kinzel et al., 2010) discuss a precatalyst enabling fast Suzuki-Miyaura reactions with boronic acids, applicable to this compound.
Biomedical Applications
(Cambre & Sumerlin, 2011) highlight the use of boronic acid-containing polymers in various biomedical applications, relevant to derivatives of this compound.
Glucose Sensing
(Das et al., 2011) developed a boronic acid-bonded conducting polymer for glucose detection, showcasing the potential for this compound in similar applications.
Mécanisme D'action
Target of Action
The primary target of (3-formylthiophen-2-yl)boronic Acid, also known as 3-FORMYLTHIOPHENE-2-BORONIC ACID, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by the presence of a base and occurs after the oxidative addition of an aryl or vinyl halide (or triflate) to a palladium complex .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate), catalyzed by a palladium(0) complex and a base . The downstream effect of this pathway is the formation of a new carbon-carbon bond, enabling the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which may influence its absorption and distribution.
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored away from air . It should also be kept in a cool, dry, and well-ventilated place . Additionally, the compound should be stored away from oxidizing agents, as they could potentially react with the compound and alter its properties .
Safety and Hazards
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Nowadays, boron-containing compounds are usually considered as non-toxic . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs shortly .
Propriétés
IUPAC Name |
(3-formylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXMHAHVUFTVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378454 | |
| Record name | (3-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17303-83-2 | |
| Record name | 3-Formyl-2-thiopheneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was observed when (3-formylthiophen-2-yl)boronic acid was reacted with hydantoin?
A1: The research indicates that using this compound in the reaction with hydantoin resulted in a product where the boronic acid group (–B(OH)₂) was cleaved from the thiophene ring []. The exact mechanism and the resulting product structure were not elaborated upon in the research excerpt.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


